molecular formula C12H16N2O2 B3270209 4-(tert-Butyl)phthalamide CAS No. 52319-96-7

4-(tert-Butyl)phthalamide

Cat. No. B3270209
CAS RN: 52319-96-7
M. Wt: 220.27 g/mol
InChI Key: DQFQNSBLKACADK-UHFFFAOYSA-N
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Description

“4-(tert-Butyl)phthalamide” is an organic compound . It has the molecular formula C12H16N2O2 . The compound is part of a class of molecules known as phthalimides, which are frequently found in natural products, pharmaceuticals, and organic materials .


Synthesis Analysis

The synthesis of phthalimides, including “4-(tert-Butyl)phthalamide”, often involves the condensation of phthalic acids or anhydrides with primary amines . A novel approach for the synthesis of substituted phthalimides starts from 2-hydroxymethylbenzamides . This process involves a metal-free TBAI/TBHP mediated C–N bond formation via intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “4-(tert-Butyl)phthalamide” includes a total of 32 bonds; 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 primary amides (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(tert-Butyl)phthalamide” include the carbonylative cyclization of aromatic amides and the carbonylative cyclization of o-dihaloarenes/o-haloarenes .

Safety and Hazards

While specific safety and hazard information for “4-(tert-Butyl)phthalamide” was not found, it’s important to handle similar compounds with care. For example, when handling 4-tert-Butylcatechol, one should wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation .

Future Directions

Future research could focus on developing new synthetic methods using metal-free catalyst systems . Additionally, the exploration of different strategies towards the construction of the phthalimide core beyond conventional routes could be beneficial .

properties

IUPAC Name

4-tert-butylbenzene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)7-4-5-8(10(13)15)9(6-7)11(14)16/h4-6H,1-3H3,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFQNSBLKACADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600667
Record name 4-tert-Butylbenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)phthalamide

CAS RN

52319-96-7
Record name 4-tert-Butylbenzene-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 liter conical flask was then charged with 137.4 grams (0.6757 mole) of 4-t-butylphthalimide and 2 liters of 29 percent ammonium hydroxide solution and the solution was stirred vigorously with a mechanical stirrer. After 3 hours, the creamy suspension was suction filtered and washed with a small amount of water. The faint green powder was dried at 120° C. for one day to yield 134.19 grams of 4-t-butylphthalamide, which exhibited a melting point of 172° to 175° C. The identity of the 4-t-butyl-phthalamide product was confirmed by IR spectrum.
Quantity
137.4 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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